molecular formula C13H15BF4O2 B6168991 2-[4-(difluoromethyl)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628442-71-6

2-[4-(difluoromethyl)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Número de catálogo B6168991
Número CAS: 1628442-71-6
Peso molecular: 290.1
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . It involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This process has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .


Synthesis Analysis

The synthesis of difluoromethylated compounds often involves metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry . An example of a synthetic photocatalyzed methodology for the cyanodifluoromethylation of alkenes has been developed .


Molecular Structure Analysis

The molecular structures and electronic properties of difluoromethylated compounds can be systematically characterized through theoretical calculations conducted at the DFT/PBE0-D3BJ/def2-TZVP level .


Chemical Reactions Analysis

Visible-light-photocatalyzed difluoromethylation reactions are shown to be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds can vary. For example, the difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as Inavolisib , is the phosphatidylinositol 3-kinase (PI3K) alpha . PI3K alpha plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in cancer research .

Mode of Action

Inavolisib is a highly selective inhibitor and degrader of mutant PI3K alpha . It interacts with its target by binding to the kinase domain of PI3K alpha, thereby inhibiting its activity . This results in the suppression of the PI3K signaling pathway, which is often upregulated in various types of cancers .

Biochemical Pathways

The inhibition of PI3K alpha by Inavolisib affects the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell cycle progression, growth, and survival. Its inhibition leads to the suppression of tumor growth and enhances the sensitivity of cancer cells to other antineoplastic agents .

Pharmacokinetics

The pharmacokinetic properties of Inavolisib are currently under investigation . It’s known that the compound is administered orally .

Result of Action

The molecular and cellular effects of Inavolisib’s action primarily involve the suppression of tumor growth . By inhibiting the PI3K alpha and subsequently the PI3K/AKT/mTOR signaling pathway, Inavolisib can induce cell cycle arrest and apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of Inavolisib can be influenced by various environmental factors. These may include the presence of other medications, the patient’s health status, genetic factors such as specific mutations in the PI3K alpha, and the tumor microenvironment . .

Direcciones Futuras

The field of difluoromethylation is rapidly advancing, with new methods and reagents being developed. These advances have the potential to streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(difluoromethyl)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 2,5-difluoro-4-(difluoromethyl)iodobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base to yield the final product.", "Starting Materials": [ "2,5-difluoro-4-(difluoromethyl)iodobenzene", "bis(pinacolato)diboron", "palladium catalyst", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "base" ], "Reaction": [ "Step 1: 2,5-difluoro-4-(difluoromethyl)iodobenzene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronic ester intermediate.", "Step 2: The boronic ester intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base to yield the final product." ] }

Número CAS

1628442-71-6

Nombre del producto

2-[4-(difluoromethyl)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Fórmula molecular

C13H15BF4O2

Peso molecular

290.1

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.